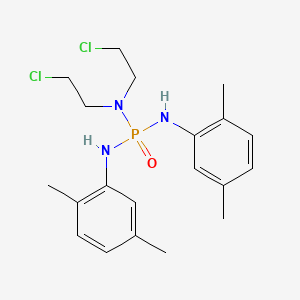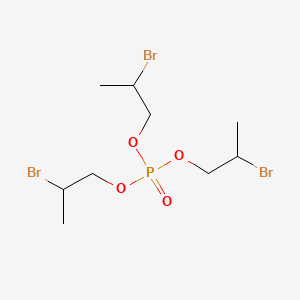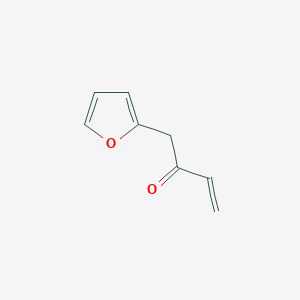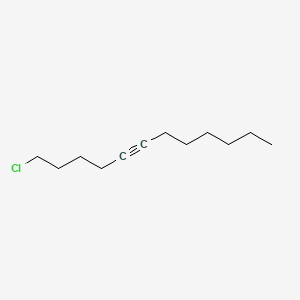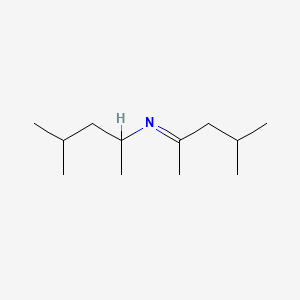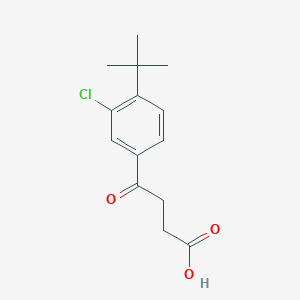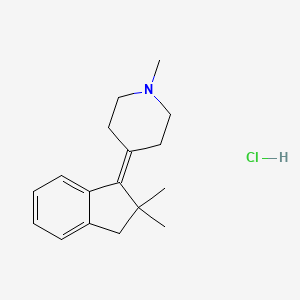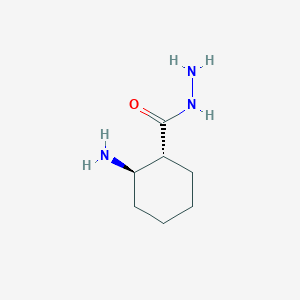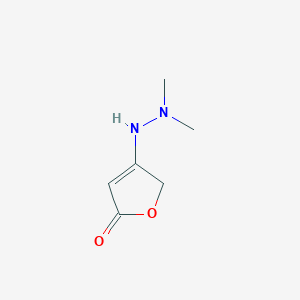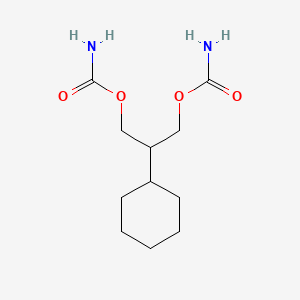
1,3-Propanediol, 2-cyclohexyl-, dicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-cyclohexyl-, dicarbamate is a chemical compound with the molecular formula C11H20N2O4 and a molecular weight of 244.29 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group and two carbamate groups attached to a 1,3-propanediol backbone. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-cyclohexyl-, dicarbamate typically involves the reaction of 1,3-propanediol with cyclohexyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine, to facilitate the formation of the carbamate groups. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediol, 2-cyclohexyl-, dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate groups to amine groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexyl carbonyl compounds.
Reduction: Formation of cyclohexyl amines.
Substitution: Formation of substituted carbamates with various functional groups.
Applications De Recherche Scientifique
1,3-Propanediol, 2-cyclohexyl-, dicarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2-cyclohexyl-, dicarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Felbamate: 2-Phenyl-1,3-propanediol dicarbamate, used as an anticonvulsant agent.
Meprobamate: 2-Methyl-2-propyl-1,3-propanediol dicarbamate, used as an anxiolytic agent
Uniqueness
1,3-Propanediol, 2-cyclohexyl-, dicarbamate is unique due to its cyclohexyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
25462-34-4 |
|---|---|
Formule moléculaire |
C11H20N2O4 |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
(3-carbamoyloxy-2-cyclohexylpropyl) carbamate |
InChI |
InChI=1S/C11H20N2O4/c12-10(14)16-6-9(7-17-11(13)15)8-4-2-1-3-5-8/h8-9H,1-7H2,(H2,12,14)(H2,13,15) |
Clé InChI |
FZTUYJOGFLNTCH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(COC(=O)N)COC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


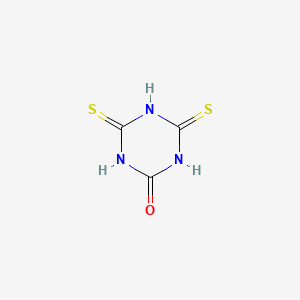

![5a,7a,10a-Trimethyl-8-(6-methylheptan-2-yl)-1-methylidenehexadecahydro-3h-cyclopenta[5,6]naphtho[2,1-c]oxepin-3-one](/img/structure/B14694555.png)

